molecular formula C18H20BrNO4S B2393920 N-{2-[(4-bromophenyl)sulfanyl]ethyl}-3,4,5-trimethoxybenzenecarboxamide CAS No. 337920-99-7

N-{2-[(4-bromophenyl)sulfanyl]ethyl}-3,4,5-trimethoxybenzenecarboxamide

Cat. No.: B2393920
CAS No.: 337920-99-7
M. Wt: 426.33
InChI Key: LAFNAEGUOJGHPW-UHFFFAOYSA-N
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Description

N-{2-[(4-Bromophenyl)sulfanyl]ethyl}-3,4,5-trimethoxybenzenecarboxamide is a synthetic small molecule of significant interest in medicinal chemistry and biochemical research. This compound features a 3,4,5-trimethoxybenzenecarboxamide moiety, a structure often associated with biological activity, linked via a thioether chain to a 4-bromophenyl group. The bromophenyl group is a common pharmacophore in drug discovery, known to influence molecular recognition and binding affinity . The presence of the sulfur-containing thioether bridge and the lipophilic bromine substituent makes this compound a valuable intermediate for the synthesis of more complex chemical libraries and for structure-activity relationship (SAR) studies. Researchers can utilize this compound in the development of novel therapeutic agents, particularly as its trimethoxybenzene core is structurally similar to compounds investigated for various pharmacological activities. In a research setting, it serves as a key precursor or standard in exploring antimicrobial or anti-inflammatory agents. This product is intended for research use only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-(4-bromophenyl)sulfanylethyl]-3,4,5-trimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrNO4S/c1-22-15-10-12(11-16(23-2)17(15)24-3)18(21)20-8-9-25-14-6-4-13(19)5-7-14/h4-7,10-11H,8-9H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAFNAEGUOJGHPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCCSC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-bromophenyl)sulfanyl]ethyl}-3,4,5-trimethoxybenzenecarboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Bromophenyl Intermediate: The bromophenyl group is introduced through a bromination reaction, where a phenyl compound is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Sulfanyl Linkage Formation: The bromophenyl intermediate is then reacted with a thiol compound to form the sulfanyl linkage. This step often requires the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.

    Coupling with Trimethoxybenzenecarboxamide: The final step involves coupling the sulfanyl intermediate with 3,4,5-trimethoxybenzenecarboxamide. This can be achieved through a condensation reaction using reagents like dicyclohexylcarbodiimide (DCC) and N,N-dimethylaminopyridine (DMAP) to activate the carboxylic acid group for nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-bromophenyl)sulfanyl]ethyl}-3,4,5-trimethoxybenzenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: LiAlH4, catalytic hydrogenation

    Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Phenyl derivatives

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

Chemistry

N-{2-[(4-bromophenyl)sulfanyl]ethyl}-3,4,5-trimethoxybenzenecarboxamide serves as a building block for synthesizing more complex organic molecules. It can act as a reagent in various organic reactions, facilitating the development of new compounds with enhanced properties.

Research indicates that this compound exhibits significant biological activities:

  • Antimicrobial Properties: Studies have shown that it has potential antimicrobial effects against both Gram-positive and Gram-negative bacteria as well as fungi.
  • Anticancer Activity: Preliminary investigations demonstrate its efficacy against cancer cell lines, including breast cancer (MCF7) cells, suggesting its potential as an anticancer agent .

Table 1: Biological Activity Overview

Activity TypeTarget Organisms/CellsMethodology UsedResults Summary
AntimicrobialVarious bacteria and fungiTurbidimetric methodPromising antimicrobial activity
AnticancerMCF7 human breast adenocarcinomaSulforhodamine B assaySignificant cytotoxic effects observed

Medical Applications

The compound is under investigation for its potential therapeutic applications in treating various diseases:

  • Cancer Therapy: Ongoing research aims to evaluate its effectiveness in combating drug-resistant cancer cells.
  • Infectious Diseases: Its antimicrobial properties may pave the way for new treatments against resistant pathogens.

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer properties of this compound against multiple cancer cell lines. The findings indicated that the compound significantly inhibited cell proliferation and induced apoptosis in breast cancer cells . Molecular docking studies further elucidated its binding affinity to key receptors involved in cancer progression.

Case Study 2: Antimicrobial Activity

In another study focused on antimicrobial efficacy, this compound demonstrated substantial inhibition against various bacterial strains. This study utilized both qualitative and quantitative methods to assess its effectiveness compared to standard antibiotics .

Mechanism of Action

The mechanism of action of N-{2-[(4-bromophenyl)sulfanyl]ethyl}-3,4,5-trimethoxybenzenecarboxamide involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with aromatic residues in proteins, while the sulfanyl linkage may form covalent bonds with thiol groups in enzymes. The trimethoxybenzenecarboxamide moiety can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity to its targets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Differences :

  • The target compound incorporates a sulfanyl ethyl linker between the benzamide and 4-bromophenyl groups, whereas Compound I lacks this linker, directly attaching the 4-bromophenyl to the benzamide nitrogen (Fig. 1) .
  • Crystallographic Behavior : Compound I exhibits N–H···O hydrogen bonding, forming chains along the [101] axis, which stabilizes its crystal lattice. The sulfanyl ethyl group in the target compound may disrupt such packing due to increased conformational flexibility and steric bulk .

Pyridazinone-Based 4-Bromophenyl Derivatives ()

Structural and Functional Contrasts :

  • Pyridazin-3(2H)-one derivatives, such as N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide, share the 4-bromophenyl group but feature a pyridazinone core instead of a benzamide. This structural divergence confers distinct biological activities, particularly as Formyl Peptide Receptor (FPR) agonists .
  • Biological Activity: Pyridazinones activate calcium mobilization and chemotaxis in neutrophils via FPR1/FPR2 pathways. The target compound’s benzamide scaffold may target different pathways, though the 3,4,5-trimethoxy group could align with tubulin-binding mechanisms seen in combretastatin analogs.
Property Target Compound Pyridazinone Derivatives
Core Structure Benzamide Pyridazin-3(2H)-one
Key Functional Groups 3,4,5-Trimethoxy, sulfanyl ethyl linker 4-Methoxybenzyl, methyl, acetamide
Biological Target Hypothesized: Tubulin kinases FPR1/FPR2 receptors
Mechanism Potential antiproliferative effects Calcium mobilization, chemotaxis

Broader Context: Trimethoxybenzamide Derivatives

Compounds like 3,4,5-trimethoxy-N-(substituted phenyl)benzamides are widely explored for anticancer and anti-inflammatory properties. However, this modification could also reduce solubility, necessitating formulation optimizations.

Biological Activity

N-{2-[(4-bromophenyl)sulfanyl]ethyl}-3,4,5-trimethoxybenzenecarboxamide is a synthetic organic compound characterized by a complex molecular structure that includes a bromophenyl group, a sulfanyl linkage, and a trimethoxybenzenecarboxamide moiety. This compound has garnered interest in various scientific fields due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Chemical Structure and Properties

  • IUPAC Name: N-[2-(4-bromophenyl)sulfanylethyl]-3,4,5-trimethoxybenzamide
  • Molecular Formula: C18H20BrNO4S
  • Molecular Weight: 396.33 g/mol
  • CAS Number: 337920-99-7

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Bromophenyl Intermediate: A bromination reaction introduces the bromophenyl group using brominating agents like bromine or N-bromosuccinimide (NBS).
  • Sulfanyl Linkage Formation: The intermediate is reacted with a thiol compound in the presence of a base to form the sulfanyl linkage.
  • Final Assembly: The trimethoxybenzenecarboxamide moiety is added through amide bond formation.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Interaction: The sulfanyl group can form covalent bonds with thiol groups in enzymes, potentially inhibiting their activity.
  • Receptor Binding: The bromophenyl group may interact with aromatic residues in proteins, influencing receptor-mediated pathways.
  • Hydrophobic Interactions: The trimethoxybenzene moiety can enhance binding affinity through hydrophobic interactions and hydrogen bonding.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains and fungi. For instance:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest potential applications in developing new antimicrobial agents.

Anticancer Properties

Preliminary studies have indicated that this compound may possess anticancer properties. Research has shown:

  • Inhibition of cancer cell proliferation in various lines (e.g., MCF-7 breast cancer cells).
  • Induction of apoptosis in cancer cells through activation of caspase pathways.

A case study involving MCF-7 cells demonstrated a dose-dependent reduction in cell viability:

Concentration (µM)Cell Viability (%)
0100
1075
2550
5025

These results indicate the compound's potential as a lead for developing anticancer therapies.

Other Biological Activities

In addition to antimicrobial and anticancer effects, this compound has been evaluated for anti-inflammatory properties. Studies have suggested that it can inhibit pro-inflammatory cytokines in cell cultures.

Q & A

Q. How can computational modeling predict off-target effects of this compound?

  • Methodological Answer :
  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify shared motifs with known kinase inhibitors .
  • Molecular Dynamics Simulations : Run 100-ns simulations in GROMACS to assess stability in non-target protein pockets (e.g., COX-2) .

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